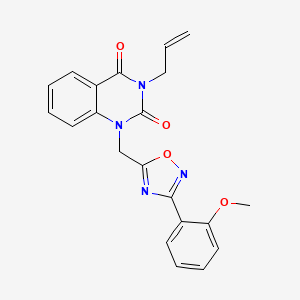

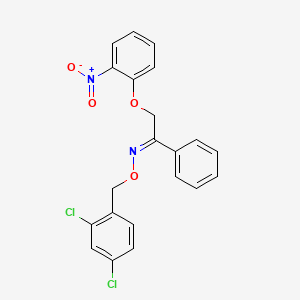

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves a multi-step process, starting with the formation of the core 1,3,4-thiadiazole structure. In a related study, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide was reacted with mercapto derivatives to yield substituted thioacetamides . Although the exact synthesis of the compound is not detailed, it can be inferred that a similar approach could be used, involving the initial formation of a 5-methyl-1,3,4-thiadiazol-2-yl moiety, followed by subsequent thioether formation with a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl derivative.

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure. For instance, the structural elucidation of similar thiazole derivatives was confirmed by 1H NMR, 13C NMR, and LC-MS/MS spectral data . The presence of both 1,3,4-thiadiazole and 1,3,4-oxadiazole moieties in the compound suggests a complex structure with multiple heterocyclic rings, which would be reflected in its NMR spectra.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of the 1,3,4-thiadiazole and 1,3,4-oxadiazole rings. These heterocycles can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of electron-withdrawing groups and heteroatoms. The thioether linkage in the compound may also undergo transformations under certain conditions, leading to the formation of new derivatives. The synthesis of related compounds has shown that they can be functionalized further, as seen in the acylation reactions and N-alkylation conditions used to modify similar structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems is likely to confer a degree of polarity to the molecule, affecting its solubility and melting point. The compound's stability and reactivity can be assessed through its behavior in biological assays, as seen in related compounds that exhibited selective cytotoxicity against certain cancer cell lines . Additionally, the antioxidant properties of similar compounds containing 1,3,4-thiadiazole moieties have been evaluated, with some showing significant radical scavenging abilities .

Case Studies and Biological Evaluation

In the realm of biological evaluation, related 5-methyl-4-phenyl thiazole derivatives have been studied for their anticancer activity. For example, one compound demonstrated high selectivity and induced apoptosis in human lung adenocarcinoma cells, although not as effectively as the standard drug, cisplatin . Another study on N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent revealed antifungal and insecticidal activities . These findings suggest that the compound may also possess biological activities worth investigating.

Applications De Recherche Scientifique

Anticancer Applications

Synthesis and Molecular Modeling : A study by Abu-Melha (2021) detailed the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their anticancer screening. These compounds, including imidazothiadiazole analogs, showed significant cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment (Abu-Melha, 2021).

Evaluation as Anticancer Agents : Another research focused on 5-methyl-4-phenyl thiazole derivatives, closely related to your compound of interest, revealed that certain synthesized compounds exhibited selective cytotoxicity towards human lung adenocarcinoma cells without significant toxicity towards noncancerous cells. This suggests the potential of thiadiazole derivatives in targeted cancer therapy (Evren et al., 2019).

Antimicrobial Applications

- Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds demonstrating significant antimicrobial activity against various microbial species. Their study underscores the potential of oxadiazole and thiadiazole derivatives in developing new antimicrobial agents with reduced cytotoxicity (Gul et al., 2017).

Synthesis and Structural Analysis

- Novel Derivative Synthesis : Research by Ying-jun (2012) on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provides insights into the synthesis process and structural analysis through NMR techniques. Although not directly linked to the specified compound, this study showcases the diversity of structures and potential applications of thiadiazole and oxadiazole derivatives in various scientific fields (Ying-jun, 2012).

Orientations Futures

The future directions in the research of thiadiazole compounds involve the design and synthesis of more potent and highly selective molecules to improve current anticancer therapy with lower or no toxicity to normal cells . The sulfur atom of 1,3,4-thiadiazole imparts improved mesoionic nature and liposolubility, which give this class of compounds good tissue permeability .

Propriétés

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2S3/c1-6-13-15-10(21-6)12-8(17)5-20-11-16-14-9(18-11)7-3-2-4-19-7/h2-4H,5H2,1H3,(H,12,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLJALQWQQHAIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)

![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)